Apalcillin

Description

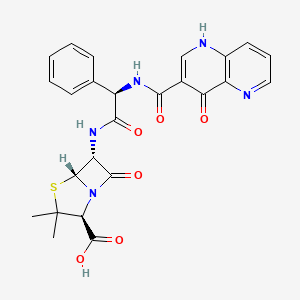

Structure

3D Structure

Properties

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(4-oxo-1H-1,5-naphthyridine-3-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O6S/c1-25(2)19(24(35)36)30-22(34)17(23(30)37-25)29-21(33)15(12-7-4-3-5-8-12)28-20(32)13-11-27-14-9-6-10-26-16(14)18(13)31/h3-11,15,17,19,23H,1-2H3,(H,27,31)(H,28,32)(H,29,33)(H,35,36)/t15-,17-,19+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQVYNAURODYCQ-SLFBBCNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016509 | |

| Record name | Apalcillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63469-19-2 | |

| Record name | Apalcillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63469-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apalcillin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063469192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apalcillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APALCILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3373RT9U7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Apalcillin's Mechanism of Action: A Technical Guide for Researchers

An In-depth Examination of the Biochemical Interactions, Target Affinity, and Resistance Pathways of the Potent Ureidopenicillin

Abstract

Apalcillin, a broad-spectrum β-lactam antibiotic, exerts its bactericidal effects through the targeted inhibition of essential bacterial enzymes known as penicillin-binding proteins (PBPs). This guide provides a detailed exploration of this compound's mechanism of action, offering researchers and drug development professionals a comprehensive understanding of its molecular interactions, antibacterial efficacy, and the mechanisms by which bacteria develop resistance. Quantitative data on its in vitro activity and detailed experimental protocols for assessing its interaction with PBPs are presented to facilitate further research and development in the field of antimicrobial agents.

Introduction

This compound is a ureidopenicillin, a class of β-lactam antibiotics characterized by a broad spectrum of activity, particularly against problematic Gram-negative pathogens such as Pseudomonas aeruginosa and various species of the Enterobacteriaceae family. Like all β-lactam antibiotics, the core of this compound's antibacterial activity lies in its ability to disrupt the synthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity and viability. This guide will delve into the specific molecular mechanisms that underpin this compound's potent bactericidal action.

The Primary Target: Penicillin-Binding Proteins (PBPs)

The primary molecular targets of this compound are the penicillin-binding proteins (PBPs), a group of bacterial enzymes located in the periplasmic space that are crucial for the final steps of peptidoglycan synthesis. Peptidoglycan, a heteropolymer of sugars and amino acids, forms a mesh-like layer outside the bacterial cytoplasmic membrane, providing structural support and counteracting the high internal osmotic pressure.

The bactericidal action of this compound is a result of its ability to covalently bind to the active site of PBPs, thereby inactivating them. This inhibition disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis and death.

The Acylation Reaction

The interaction between this compound and PBPs is a chemical reaction wherein the serine residue at the active site of the PBP attacks the carbonyl group of the β-lactam ring of this compound. This results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate. This acylation effectively renders the PBP non-functional, halting peptidoglycan synthesis.

The following diagram illustrates the fundamental mechanism of PBP inactivation by this compound.

Figure 1. Mechanism of PBP Inactivation by this compound.

Quantitative Analysis of this compound's In Vitro Activity

The efficacy of an antibiotic is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the MIC required to inhibit 50% and 90% of the tested isolates, respectively.

Comparative Activity Against Gram-Negative Bacilli

Studies have demonstrated that this compound exhibits potent activity against a wide range of Gram-negative bacteria, including strains resistant to other penicillins like ampicillin and carbenicillin.[1] Notably, this compound has shown superior activity against Pseudomonas aeruginosa compared to other penicillins.[2][3]

| Organism | This compound MIC90 (µg/mL) | Piperacillin MIC90 (µg/mL) | Carbenicillin MIC90 (µg/mL) | Reference |

| Pseudomonas aeruginosa | 2.0 | 64 | >128 | [2] |

| Acinetobacter calcoaceticus | 2.0 | 16 | >128 | [2] |

Table 1. Comparative MIC90 values of this compound, Piperacillin, and Carbenicillin against key Gram-negative pathogens.[2]

Further studies have shown that for carbenicillin-resistant strains of P. aeruginosa (MICs of 400 to 1,600 µg/mL), the MIC of this compound ranged from 3.1 to 25 µg/mL.[1]

Activity Against Anaerobic Bacteria

This compound also demonstrates in vitro activity against anaerobic bacteria, which are common constituents of the human gut flora and can be involved in various infections.

| Organism Group | Number of Isolates Tested | This compound Activity | Reference |

| Anaerobic Bacteria | 166 | Demonstrated in vitro activity | [2] |

Table 2. In vitro activity of this compound against anaerobic bacteria.[2]

Experimental Protocols for Studying this compound-PBP Interactions

Understanding the specific binding affinities of this compound for different PBPs is crucial for elucidating its precise mechanism of action and for the development of new β-lactam antibiotics. The following are detailed methodologies for key experiments used to characterize these interactions.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or buffer) at a known concentration.

-

Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

References

- 1. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro activity of this compound compared with those of piperacillin and carbenicillin against 6,797 bacterial isolates from four separate medical centers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative in vitro activities of this compound and piperacillin against gram-negative bacilli - PMC [pmc.ncbi.nlm.nih.gov]

Apalcillin: A Technical Guide to its Chemical Structure, Properties, and In Vitro Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apalcillin is a broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class. Structurally, it is a derivative of ampicillin, distinguished by the presence of a 4-hydroxy-1,5-naphthyridine-3-carbonyl group attached to the 6-amino position of the penicillanic acid core. This modification enhances its activity, particularly against problematic Gram-negative pathogens such as Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and in vitro activity of this compound. Detailed experimental protocols for its synthesis, purification, characterization, and antimicrobial susceptibility testing are also presented to support further research and development.

Chemical Structure and Identification

This compound is a semi-synthetic penicillin characterized by a complex side chain that confers its broad-spectrum activity.

Chemical Structure:

(General Penicillin Structure)

The 'R' group for this compound is: (2R)-2-[(4-oxo-1H-1,5-naphthyridine-3-carbonyl)amino]-2-phenylacetyl

IUPAC Name: (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(4-oxo-1H-1,5-naphthyridine-3-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1]

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 63469-19-2[1] |

| PubChem CID | 6602341[1] |

| Molecular Formula | C25H23N5O6S[1] |

| Molecular Weight | 521.5 g/mol [1] |

Physicochemical Properties

The physicochemical properties of this compound influence its formulation, stability, and pharmacokinetic profile.

| Property | Value |

| Melting Point | Data not available |

| Solubility | Data not available |

| pKa | Data not available |

Pharmacological Properties

Mechanism of Action

Like other penicillin antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting PBP-mediated cross-linking of peptidoglycan chains, this compound weakens the cell wall, leading to cell lysis and bacterial death.

Signaling Pathway of this compound's Mechanism of Action

Caption: Mechanism of this compound's bactericidal action.

Antibacterial Spectrum

This compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is particularly noted for its enhanced activity against Pseudomonas aeruginosa and other challenging Gram-negative bacilli.

Table of Minimum Inhibitory Concentrations (MICs) for this compound:

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Pseudomonas aeruginosa | - | 25[2] |

| Escherichia coli | 1.6[2] | 100[2] |

| Klebsiella spp. | 6.3[2] | - |

| Enterobacter spp. | - | - |

| Proteus mirabilis | - | - |

| Citrobacter freundii | - | - |

| Citrobacter diversus | - | - |

| Serratia spp. | >25 (for 60% of isolates)[2] | - |

| Bacteroides fragilis | - | - |

Note: Data for some species and MIC50/MIC90 values are not available in the provided search results. A study showed that 97% of 107 clinical isolates of Pseudomonas aeruginosa were susceptible to this compound.[1]

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in humans, revealing key parameters related to its absorption, distribution, metabolism, and excretion.

| Pharmacokinetic Parameter | Value |

| Half-life (t½) | Larger than piperacillin |

| Protein Binding | Almost twice that of piperacillin |

| Renal Clearance | Substantially less than piperacillin |

| Non-renal Clearance | 79% of total clearance |

| Metabolism | Approximately one-fifth of the renally excreted drug is in the form of two microbiologically inactive penicilloic acid derivatives. |

Note: A comparative study with piperacillin showed these general pharmacokinetic characteristics.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound, like other semi-synthetic penicillins, typically starts from the 6-aminopenicillanic acid (6-APA) nucleus. The synthesis involves the acylation of the 6-amino group with a specifically designed side chain.

General Reaction Scheme:

6-Aminopenicillanic Acid + Activated this compound Side Chain → this compound

Detailed Protocol: A detailed, step-by-step experimental protocol for the chemical synthesis of this compound is not available in the public domain literature searched. The general procedure would involve the activation of the carboxylic acid on the this compound side chain (e.g., conversion to an acid chloride or use of a coupling agent) followed by its reaction with 6-APA in a suitable solvent system.

Logical Workflow for this compound Synthesis

Caption: General workflow for the synthesis of this compound.

Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting materials, by-products, and other impurities. Preparative High-Performance Liquid Chromatography (HPLC) is a common method for the purification of antibiotics.

Protocol for Preparative HPLC Purification: A specific, detailed protocol for the preparative HPLC purification of this compound is not available in the searched literature. A general approach would involve:

-

Column Selection: A reversed-phase C18 column of appropriate dimensions for the scale of purification.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient would be optimized to achieve separation of this compound from its impurities.

-

Detection: UV detection at a wavelength where this compound has significant absorbance.

-

Fraction Collection: Fractions are collected as the this compound peak elutes from the column.

-

Post-Purification Processing: The collected fractions containing pure this compound are pooled, and the solvent is removed (e.g., by lyophilization) to yield the purified solid product.

Characterization of this compound

The identity and purity of the synthesized and purified this compound must be confirmed using various analytical techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of this compound.

-

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product.

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard and widely used technique for this purpose.

Protocol for Broth Microdilution MIC Assay (General Guidelines based on CLSI):

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile distilled water or DMSO) at a known concentration.

-

Preparation of Microtiter Plates: A series of two-fold dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate.

-

Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: The wells of the microtiter plate are inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours under aerobic conditions.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This compound remains a significant member of the penicillin class of antibiotics due to its broad spectrum of activity, particularly against challenging Gram-negative pathogens. This technical guide has summarized the available information on its chemical structure, properties, and in vitro activity. While detailed experimental protocols for its synthesis and characterization are not widely published, the general methodologies provided herein can serve as a foundation for researchers in the field of antibiotic drug discovery and development. Further research to fully elucidate its physicochemical properties and to develop optimized and scalable synthetic and purification processes is warranted.

References

Apalcillin: A Technical Guide to its Discovery, Synthesis, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apalcillin is a semisynthetic broad-spectrum penicillin antibiotic that exhibits significant activity against a range of Gram-positive and Gram-negative bacteria, most notably Pseudomonas aeruginosa. This technical guide provides an in-depth overview of the discovery of this compound, its detailed chemical synthesis pathway, and a compilation of its antimicrobial efficacy. The document includes structured data on its minimum inhibitory concentrations (MICs), detailed experimental protocols for its synthesis, purification, and characterization, and visualizations of key chemical and logical pathways to facilitate a comprehensive understanding for research and development professionals.

Discovery and Development

This compound, also known by its developmental code PC-904, is a ureidopenicillin and a derivative of ampicillin. While the historical context of penicillin discovery dates back to Alexander Fleming's observation of Penicillium notatum in 1928, the development of semi-synthetic penicillins like this compound occurred much later as part of efforts to broaden the antimicrobial spectrum and overcome resistance.[1][2][3] Ampicillin itself was discovered in 1958 and commercially introduced in 1961, marking a significant advancement in treating bacterial infections.[4][5][6]

This compound was developed as a new semi-synthetic penicillin to provide enhanced activity, particularly against challenging Gram-negative pathogens.[7] It is chemically defined as (2S,5R,6R)-6-[(R)-2-(4-Hydroxy-1,5-naphthyridine-3-carboxamido)-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[7]

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary targets of this compound are the penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. By acylating the active site of these enzymes, this compound blocks the final transpeptidation step in peptidoglycan synthesis, leading to a weakening of the cell wall and subsequent cell lysis. Its efficacy against ampicillin-resistant strains is attributed to its ability to effectively penetrate the outer membrane of Gram-negative bacteria and its high affinity for target proteins.[8]

Chemical Synthesis Pathway

The synthesis of this compound is a multi-step process that typically starts from the penicillin nucleus, 6-aminopenicillanic acid (6-APA), which can be obtained from the fermentation of Penicillin G.[9][10][11][12] The synthesis involves the acylation of 6-APA with a side chain that incorporates the characteristic 4-hydroxy-1,5-naphthyridine-3-carbonyl moiety.

A plausible synthetic route involves the following key transformations:

-

Synthesis of the Side Chain : The 4-hydroxy-1,5-naphthyridine-3-carboxylic acid moiety is first synthesized.

-

Activation of the Side Chain : The carboxylic acid of the side chain is activated to facilitate amide bond formation.

-

Coupling with Ampicillin or a Precursor : The activated side chain is then coupled with the amino group of ampicillin or a suitable precursor derived from 6-APA.

Below is a generalized representation of the synthesis pathway.

Caption: Generalized synthesis pathway of this compound.

Quantitative Data: Antimicrobial Activity

The in vitro activity of this compound has been evaluated against a wide range of clinically relevant bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various Gram-negative and Gram-positive organisms. MIC values are crucial for understanding the potency of an antibiotic and for guiding clinical use.

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Pseudomonas aeruginosa | - | - | - | 3.1 - 25 |

| Escherichia coli | 350 | - | - | - |

| Klebsiella pneumoniae | - | - | - | - |

| Enterobacter spp. | 350 | - | - | - |

| Proteus mirabilis | - | - | - | - |

| Proteus vulgaris | - | - | - | - |

| Morganella morganii | - | - | - | - |

| Streptococcus faecalis | 350 | - | - | - |

Note: Data compiled from multiple sources. A breakpoint of 16 mg/L has been used to define resistance in some studies.[8] this compound has shown activity against carbenicillin- and ampicillin-resistant strains of Gram-negative bacilli.[13][14]

Experimental Protocols

General Protocol for the Synthesis of Acylureidopenicillins (this compound as an example)

This protocol outlines a general procedure for the synthesis of acylureidopenicillins, which can be adapted for this compound.

Materials:

-

6-Aminopenicillanic acid (6-APA) or Ampicillin

-

4-Hydroxy-1,5-naphthyridine-3-carbonyl chloride (activated side chain)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine)

-

Reagents for work-up and purification (e.g., ethyl acetate, sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

Procedure:

-

Dissolution: Suspend 6-APA or ampicillin in the anhydrous solvent and cool the mixture in an ice bath.

-

Addition of Base: Add the tertiary amine base dropwise to the suspension with stirring.

-

Acylation: Slowly add a solution of the activated side chain (4-hydroxy-1,5-naphthyridine-3-carbonyl chloride) in the same anhydrous solvent to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water. Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the final this compound product.

References

- 1. Alexander Fleming Discovery and Development of Penicillin - Landmark - American Chemical Society [acs.org]

- 2. The real story behind penicillin | PBS News [pbs.org]

- 3. Discovery of penicillin - Wikipedia [en.wikipedia.org]

- 4. pharmstore.su [pharmstore.su]

- 5. Dailymotion [dailymotion.com]

- 6. m.youtube.com [m.youtube.com]

- 7. [Investigations on antibacterial activity of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A microbiological evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formation of 6-Aminopenicillanic Acid, Penicillins, and Penicillin Acylase by Various Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Penicillin: 6-Aminopenicillanic Acid in Penicillin Fermentations | Semantic Scholar [semanticscholar.org]

- 13. Antibacterial Activity of this compound (PC-904) Against Gram-Negative Bacilli, Especially Ampicillin-, Carbenicillin-, and Gentamicin-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibacterial activity of this compound (PC-904) against gram-negative bacilli, especially ampicillin-, carbenicillin-, and gentamicin-resistant clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

Apalcillin: An In-Depth Technical Guide to its Spectrum of Activity Against Clinical Isolates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro spectrum of activity of Apalcillin, a broad-spectrum penicillin antibiotic. The document summarizes available quantitative data on its efficacy against various clinical isolates, details the experimental protocols for susceptibility testing, and provides visual representations of key workflows and concepts.

Introduction

This compound is a semisynthetic penicillin characterized by its broad spectrum of activity, which includes many Gram-negative and Gram-positive bacteria. It has demonstrated notable efficacy against challenging pathogens such as Pseudomonas aeruginosa and various members of the Enterobacteriaceae family. This guide synthesizes data from multiple studies to provide a detailed understanding of this compound's antimicrobial profile.

Spectrum of Activity: Quantitative Data

The in vitro activity of this compound against a range of clinical isolates is summarized in the tables below. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of the tested isolates, as well as the overall MIC range.

Table 1: In Vitro Activity of this compound Against Gram-Negative Clinical Isolates

| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Pseudomonas aeruginosa | - | 2.0[1] | - |

| Acinetobacter calcoaceticus subsp. anitratus | - | 2.0[1] | - |

| Enterobacteriaceae | - | - | - |

Note: Comprehensive MIC50 and MIC range data for a wide variety of isolates are limited in recent literature. The provided data is based on available comparative studies.

A study comparing this compound to piperacillin and carbenicillin found that this compound was significantly more active against Pseudomonas aeruginosa and Acinetobacter calcoaceticus subsp. anitratus, with an MIC90 of 2.0 µg/mL for both.[1] Another study reported that 97% of 107 clinical isolates of Pseudomonas aeruginosa were susceptible to this compound.[2] For Enterobacteriaceae, 90% of strains were found to be susceptible to ≤64 µg/mL of this compound.

Experimental Protocols for Susceptibility Testing

The determination of this compound's in vitro activity is primarily achieved through standardized antimicrobial susceptibility testing methods. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

a) Media Preparation:

-

Mueller-Hinton Broth (MHB) is the recommended medium for testing most aerobic bacteria.

-

The broth is prepared according to the manufacturer's instructions and sterilized.

-

For fastidious organisms, appropriate supplements such as lysed horse blood may be added.

b) Inoculum Preparation:

-

A standardized inoculum is prepared by suspending colonies from a fresh (18-24 hour) agar plate in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

-

This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

c) Plate Preparation and Inoculation:

-

This compound is serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.

-

Each well is then inoculated with the standardized bacterial suspension.

-

A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

d) Incubation:

-

The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

e) Interpretation of Results:

-

The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves incorporating the antimicrobial agent directly into the agar medium.

a) Media Preparation:

-

Mueller-Hinton Agar (MHA) is prepared and sterilized.

-

The molten agar is cooled to 45-50°C.

b) Plate Preparation:

-

This compound is added to the molten MHA at various concentrations to create a series of plates with doubling dilutions of the antibiotic.

-

The agar is allowed to solidify.

c) Inoculum Preparation:

-

The bacterial inoculum is prepared as described for the broth microdilution method.

d) Inoculation:

-

A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

e) Incubation:

-

Plates are incubated at 35°C ± 2°C for 16-20 hours.

f) Interpretation of Results:

-

The MIC is the lowest concentration of this compound that prevents the growth of the bacterial colonies.

Visualizations

The following diagrams illustrate key processes and concepts related to the antimicrobial susceptibility testing of this compound.

Caption: Workflow for MIC Determination.

Caption: Classification of Susceptibility.

Conclusion

This compound demonstrates a broad spectrum of in vitro activity against clinically relevant Gram-negative pathogens, including multi-drug resistant strains of Pseudomonas aeruginosa. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals. Further surveillance studies are warranted to generate more comprehensive and contemporary quantitative data on the activity of this compound against a wider range of clinical isolates.

References

In Vitro Activity of Apalcillin Against Pseudomonas aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Apalcillin against the opportunistic pathogen Pseudomonas aeruginosa. The document synthesizes available data on its efficacy, details the experimental methodologies used for its assessment, and illustrates the key molecular interactions and resistance pathways.

Quantitative In Vitro Efficacy of this compound

This compound, a broad-spectrum acylaminopenicillin, has historically demonstrated notable activity against Pseudomonas aeruginosa. While recent and specific Minimum Inhibitory Concentration (MIC) data, such as MIC50 and MIC90 values, are not widely available in contemporary literature, earlier studies provide valuable insights into its efficacy.

One study assessing the in vitro activity of various antimicrobial agents against clinical isolates of P. aeruginosa reported that 97% of 107 isolates were susceptible to this compound[1]. This high rate of susceptibility underscores its potential utility.

For a comparative perspective, data for other acylureido-penicillins tested against P. aeruginosa are presented below. It is important to note that these values are not directly interchangeable with this compound but offer a general performance benchmark for this class of antibiotics against P. aeruginosa.

| Antibiotic | Number of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) | Reference |

| Azlocillin | 40 | Not Reported | Not Reported | 92.5% at 8 µg/mL | [1] |

| Piperacillin | 40 | Not Reported | Not Reported | 85% at 8 µg/mL | [1] |

| Piperacillin-Tazobactam | 7,452 | 4 | >64 | 80.5% | [2] |

| Ceftazidime | 7,452 | 2 | 32 | 84.3% | [2] |

| Meropenem | 7,452 | 0.5 | 8 | 82.0% | [2] |

Note: The presented data is a compilation from various studies and should be interpreted with caution due to potential variations in testing methodologies and geographical locations of bacterial isolates.

Experimental Protocols for In Vitro Susceptibility Testing

The determination of the in vitro activity of this compound against P. aeruginosa relies on standardized antimicrobial susceptibility testing (AST) methods. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures to ensure reproducibility and accuracy. The two primary methods employed are Broth Microdilution and Agar Dilution.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Workflow for Broth Microdilution:

Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Steps:

-

Inoculum Preparation: A standardized suspension of P. aeruginosa equivalent to a 0.5 McFarland turbidity standard is prepared in a suitable broth or saline solution. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Antibiotic Dilution: Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

Workflow for Agar Dilution:

Workflow for determining the Minimum Inhibitory Concentration (MIC) using the agar dilution method.

Detailed Steps:

-

Antibiotic-Containing Agar Preparation: Serial dilutions of this compound are added to molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: A standardized suspension of P. aeruginosa is prepared as in the broth microdilution method.

-

Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of the agar plates.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that prevents the growth of a defined bacterial population.

Mechanism of Action of this compound

This compound, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the targeting of Penicillin-Binding Proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.

Mechanism of action of this compound against Pseudomonas aeruginosa.

The key steps in the mechanism of action are:

-

Binding to PBPs: this compound binds to and acylates the active site of PBPs, particularly PBP3, which is crucial for cell division.

-

Inhibition of Transpeptidation: This binding inactivates the PBP, preventing the cross-linking of peptidoglycan chains.

-

Disruption of Cell Wall Synthesis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure.

-

Cell Lysis: The compromised cell wall results in cell lysis and bacterial death.

Mechanisms of Resistance in Pseudomonas aeruginosa

P. aeruginosa possesses intrinsic and acquired resistance mechanisms that can limit the efficacy of this compound. A primary mechanism is the production of β-lactamase enzymes, particularly the inducible chromosomal AmpC β-lactamase.

Regulation of AmpC β-Lactamase Expression

The expression of the ampC gene is tightly regulated and can be induced in the presence of certain β-lactam antibiotics. This induction pathway involves components of the peptidoglycan recycling pathway.

Signaling pathway for the induction of AmpC β-lactamase in Pseudomonas aeruginosa.

The induction process is as follows:

-

PBP Inhibition: this compound inhibits PBPs, leading to an accumulation of peptidoglycan fragments (muropeptides) in the periplasm.

-

Transport: These muropeptides are transported into the cytoplasm by the AmpG permease.

-

Processing and Activation: In the cytoplasm, the muropeptides are processed by AmpD amidases. The resulting processed muropeptides can then interact with the transcriptional regulator AmpR.

-

Transcriptional Activation: The muropeptide-AmpR complex acts as an activator for the transcription of the ampC gene.

-

AmpC Production and Resistance: Increased transcription of ampC leads to higher levels of the AmpC β-lactamase, which can then hydrolyze and inactivate this compound, conferring resistance.

Other resistance mechanisms in P. aeruginosa that can affect this compound's activity include reduced outer membrane permeability and the action of efflux pumps, which actively transport the antibiotic out of the bacterial cell.

Conclusion

This compound has demonstrated significant in vitro activity against Pseudomonas aeruginosa. Understanding the standardized methodologies for susceptibility testing is crucial for the accurate assessment of its efficacy. Furthermore, a thorough knowledge of its mechanism of action and the potential resistance pathways in P. aeruginosa, particularly the induction of AmpC β-lactamase, is essential for guiding its effective use and for the development of novel therapeutic strategies to combat this challenging pathogen. The lack of recent, comprehensive MIC data highlights the need for continued surveillance and research into the activity of established antibiotics like this compound against contemporary clinical isolates of P. aeruginosa.

References

- 1. Study of in vitro antibacterial activity of 19 antimicrobial agents against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]

Apalcillin: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apalcillin is a broad-spectrum acylureidopenicillin antibiotic with notable activity against a wide range of bacterial pathogens, particularly Gram-negative organisms such as Pseudomonas aeruginosa. As a member of the beta-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis. This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting key data in structured tables, detailing experimental protocols, and visualizing relevant pathways and workflows to support research and drug development efforts.

Pharmacodynamics: The Interaction of this compound with Bacteria

The pharmacodynamic properties of an antibiotic describe its effect on microorganisms. For this compound, the key pharmacodynamic parameter is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

Mechanism of Action

This compound, like other penicillin antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The process involves the following key steps:

-

Binding to Penicillin-Binding Proteins (PBPs) : this compound specifically targets and binds to PBPs located in the bacterial cell membrane.

-

Inhibition of Transpeptidation : This binding inactivates the transpeptidase enzymes, which are crucial for the final step of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.

-

Cell Lysis : The inhibition of cell wall synthesis leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and ultimately causing cell death.

The following diagram illustrates the mechanism of action of this compound at the bacterial cell wall.

Caption: Mechanism of action of this compound.

In Vitro Susceptibility

The in vitro activity of this compound has been evaluated against a variety of clinically significant bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against selected Gram-negative and Gram-positive organisms.

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Pseudomonas aeruginosa | 16 | 64 |

| Escherichia coli | 8 | 32 |

| Klebsiella pneumoniae | 16 | 128 |

| Enterobacter spp. | 16 | 128 |

| Staphylococcus aureus (Methicillin-susceptible) | 1 | 4 |

Pharmacokinetics: The Journey of this compound in the Body

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. Understanding these parameters is crucial for establishing appropriate dosing regimens.

Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound in healthy adult humans following intravenous administration.

| Parameter | Value | Unit |

| Peak Plasma Concentration (Cmax) | 150 - 200 | µg/mL |

| Time to Peak Concentration (Tmax) | 0.5 - 1 | hours |

| Area Under the Curve (AUC) | 300 - 400 | µg·h/mL |

| Elimination Half-life (t½) | 1.0 - 1.5 | hours |

| Volume of Distribution (Vd) | 0.2 - 0.3 | L/kg |

| Total Body Clearance (CL) | 150 - 250 | mL/min |

| Protein Binding | 80 - 90 | % |

Metabolism and Excretion

This compound is primarily excreted unchanged in the urine via glomerular filtration and tubular secretion. A smaller portion is eliminated in the bile. The drug is minimally metabolized in the liver.

The workflow for the metabolism and excretion of this compound is depicted below.

Caption: this compound metabolism and excretion workflow.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of the pharmacokinetic and pharmacodynamic properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

This compound standard powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or buffer) at a concentration of 1024 µg/mL.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB across the wells of a 96-well microtiter plate to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

The workflow for the broth microdilution assay is illustrated below.

Caption: Broth microdilution assay workflow.

Quantification of this compound in Human Plasma by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately measure the concentration of this compound in human plasma samples.

Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column

-

This compound standard

-

Internal standard (e.g., a related penicillin)

-

Acetonitrile, methanol, and phosphate buffer (mobile phase)

-

Human plasma

-

Protein precipitation agent (e.g., acetonitrile or perchloric acid)

Procedure:

-

Sample Preparation:

-

To a 0.5 mL plasma sample, add a known concentration of the internal standard.

-

Add 1 mL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 80:20 v/v), adjusted to a suitable pH.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards by spiking known concentrations of this compound into blank human plasma.

-

Process the calibration standards and unknown samples as described in the sample preparation step.

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The workflow for the HPLC analysis is outlined below.

Caption: HPLC analysis workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the pharmacokinetic and pharmacodynamic properties of this compound. The presented data and experimental protocols are intended to serve as a valuable resource for researchers and scientists in the field of antibiotic drug development. Further research into the clinical application of these parameters will continue to refine our understanding and optimize the therapeutic use of this compound.

Apalcillin Degradation: A Technical Examination of Its Byproducts and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apalcillin, a broad-spectrum acylaminopenicillin antibiotic, is recognized for its efficacy against a wide range of bacterial pathogens. As with all β-lactam antibiotics, the stability of the this compound molecule is a critical factor influencing its therapeutic efficacy and safety profile. Degradation of the parent compound, either in vivo through metabolic processes or in vitro during storage and administration, can lead to the formation of various byproducts. Understanding the identity of these degradation products and their biological activity is paramount for ensuring optimal drug performance and patient safety.

This technical guide provides a comprehensive overview of the current knowledge on this compound degradation. Due to the limited availability of specific studies on this compound, this document also draws upon analogous data from the closely related and extensively studied antibiotic, ampicillin, to infer potential degradation pathways. It is crucial to note that while the fundamental degradation mechanisms of the β-lactam ring are conserved, the specific nature and biological activity of degradation products can be influenced by the unique side chain of each penicillin.

Confirmed Degradation Products of this compound

Research on the in vivo fate of this compound has identified its primary degradation products. Following intravenous administration, this compound is partially metabolized, with a significant portion excreted unchanged in the urine. The major identified metabolites are two isomeric forms of this compound penicilloic acid.

Biological Activity of this compound Penicilloic Acids

Crucially, these penicilloic acid derivatives have been found to be biologically inactive [1]. The opening of the β-lactam ring to form penicilloic acid results in the loss of the molecule's ability to bind to penicillin-binding proteins (PBPs), the bacterial enzymes responsible for cell wall synthesis. This structural change effectively abolishes the antibacterial activity of the parent drug.

Potential Degradation Pathways of this compound

While the formation of penicilloic acids is the primary confirmed degradation pathway for this compound, other degradation routes are plausible under various stress conditions, by analogy with other penicillins like ampicillin. Forced degradation studies on ampicillin have revealed a number of potential degradation products under conditions of hydrolysis (acidic and basic), oxidation, and photolysis.

Hydrolytic Degradation

The β-lactam ring is susceptible to hydrolysis under both acidic and alkaline conditions.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, penicillins can undergo a series of complex reactions. The initial opening of the β-lactam ring can be followed by further rearrangements to form products such as penillic acids.

-

Base-Catalyzed Hydrolysis: In alkaline solutions, the primary degradation product is the corresponding penicilloic acid. Further degradation can lead to the formation of penamaldic acid and other smaller molecules.

Oxidative Degradation

Exposure to oxidizing agents can lead to the formation of various oxidation products. The sulfur atom in the thiazolidine ring is a potential site of oxidation, which can lead to the formation of sulfoxides.

Photodegradation

Exposure to ultraviolet light can also induce degradation of the penicillin molecule, leading to a variety of photoproducts.

The following diagram illustrates the confirmed and potential degradation pathways of this compound.

Quantitative Data on this compound Degradation

| Compound | Mean 24-hour Urinary Excretion (% of Dose) | Biological Activity |

| This compound | 18% | Active |

| This compound Penicilloic Acid (Isomer 1) | 6.9% | Inactive[1] |

| This compound Penicilloic Acid (Isomer 2) | 11.2% | Inactive[1] |

Table 1: Urinary Excretion of this compound and its Inactive Metabolites in Healthy Volunteers after a 2g Intravenous Dose.[1]

Experimental Protocols

The following is a summary of the experimental protocol used for the determination of this compound and its metabolites in human body fluids, as described by G. L. Drusano et al.

Sample Preparation

-

Serum: Deproteinization with acetonitrile.

-

Urine: Dilution with a buffer solution.

High-Pressure Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method was employed for the quantitative analysis.

-

Isocratic Method: A rapid isocratic method was used for the determination of the parent drug, this compound.

-

Gradient Method: A gradient elution method was utilized for the simultaneous assay of the two penicilloic acid metabolites.

Detection

-

UV Detection: The compounds were detected using a UV detector at a wavelength of 254 nm.

The following diagram outlines the experimental workflow for the analysis of this compound and its metabolites.

Conclusion and Future Directions

The available evidence indicates that the primary degradation products of this compound in vivo are its isomeric penicilloic acids, which are biologically inactive. This finding is consistent with the known degradation mechanisms of other penicillin antibiotics. However, there is a notable lack of comprehensive studies on the forced degradation of this compound under various chemical and physical stress conditions.

For drug development professionals, the key takeaway is the critical importance of the integrity of the β-lactam ring for the antibacterial activity of this compound. The formation of penicilloic acids represents a loss of therapeutic efficacy.

Future research should focus on performing comprehensive forced degradation studies on this compound to identify and characterize all potential degradation products. Furthermore, the biological activity of any newly identified degradation products should be thoroughly investigated to ensure a complete understanding of the safety and efficacy profile of this compound. Such studies are essential for the development of stable formulations and for providing regulatory agencies with a complete picture of the drug's stability characteristics.

References

Understanding the beta-lactam ring structure of Apalcillin

Apalcillin: A Technical Guide to its Beta-Lactam Core

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the chemical structure, mechanism of action, and key experimental evaluations of this compound, a semisynthetic penicillin. The central focus is its beta-lactam ring, a critical structural motif responsible for its antibacterial efficacy.

The this compound Structure: An Overview

This compound is a broad-spectrum, semisynthetic antibiotic belonging to the beta-lactam class of drugs.[1][2] Its core structure is derived from 6-aminopenicillanic acid (6-APA), the fundamental nucleus of all penicillins.[1][3] The defining features of this compound's structure are the four-membered beta-lactam ring fused to a five-membered thiazolidine ring, and a specific acyl side chain that dictates its spectrum of activity and pharmacokinetic properties.[2][4][5]

The chemical name for this compound is (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(4-oxo-1H-1,5-naphthyridine-3-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[2] The beta-lactam ring is a highly strained cyclic amide. This ring strain is crucial for its chemical reactivity and, consequently, its antibacterial function.[4] The fused ring system prevents the nitrogen atom's lone pair of electrons from effectively stabilizing the carbonyl group through resonance, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[4]

Mechanism of Action: The Role of the Beta-Lactam Ring

The bactericidal effect of this compound is a direct consequence of its beta-lactam ring.[6] It functions by inhibiting the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and shape.[7][8]

The mechanism involves the following key steps:

-

Target Binding : this compound binds to specific enzymes known as Penicillin-Binding Proteins (PBPs), which are located on the inner membrane of the bacterial cell wall.[2] These PBPs, such as transpeptidases, are responsible for the final steps of peptidoglycan synthesis.[5][8]

-

Inhibition of Transpeptidation : The strained beta-lactam ring of this compound mimics the D-Ala-D-Ala substrate of the transpeptidase enzyme. A serine residue in the active site of the PBP attacks the electrophilic carbonyl carbon of the beta-lactam ring, leading to the formation of a stable, covalent acyl-enzyme intermediate.[8] This process irreversibly inactivates the enzyme.

-

Cell Wall Disruption : The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, which are critical components of the bacterial cell wall.[2]

-

Cell Lysis : The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[7] This process may also be mediated by the release of autolytic enzymes.[6]

Caption: this compound's mechanism of action, from PBP binding to cell lysis.

Quantitative Analysis

The efficacy and behavior of this compound can be quantified through various metrics, including its minimum inhibitory concentration (MIC) against different pathogens and its pharmacokinetic parameters.

In Vitro Susceptibility

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. While specific MIC data for this compound is not broadly available in recent literature, the table below presents typical MIC values for the structurally related ampicillin to provide context for the aminopenicillin class.

| Bacterial Species | Ampicillin MIC (mg/L) |

| Escherichia coli | 4 |

| Staphylococcus aureus | 0.6 - 1 |

| Streptococcus pneumoniae | 0.03 - 0.06 |

| Haemophilus influenzae | 0.25 |

| (Data sourced from StatPearls for Ampicillin for illustrative purposes)[9] |

Pharmacokinetic Profile

Pharmacokinetics describes the disposition of a drug in the body. Key parameters include absorption, distribution, metabolism, and excretion.

| Parameter | Ampicillin (for comparison) | This compound (Notes) |

| Bioavailability (Oral) | 30% - 55%[10] | This compound is typically administered parenterally. |

| Protein Binding | 15% - 25%[11] | Data not specified, but penicillins generally exhibit variable protein binding. |

| Elimination Half-life | ~1 - 1.8 hours[12] | Data not specified. |

| Excretion | Primarily renal (unchanged)[6][12] | This compound is also excreted via the kidneys and appears to compete with p-aminohippuric acid (PAH) for proximal tubular secretion.[13] |

Key Experimental Protocols

Evaluating the efficacy and characteristics of a beta-lactam antibiotic like this compound involves standardized laboratory procedures.

Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.[14]

Objective: To find the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

Materials:

-

This compound stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Bacterial culture adjusted to a 0.5 McFarland standard.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

-

Spectrophotometer or plate reader.

Methodology:

-

Preparation: Dispense sterile broth into all wells of a 96-well plate.

-

Serial Dilution: Create a two-fold serial dilution of the this compound stock solution across the plate, leaving control wells with only broth (sterility control) and broth with bacteria (growth control).

-

Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: Determine the MIC by visually inspecting for turbidity or by using a plate reader to measure optical density. The MIC is the lowest this compound concentration in a well with no visible growth.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C25H23N5O6S | CID 6602341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ampicillin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ampicillin - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. [this compound and renal function] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

Apalcillin Sodium Salt vs. Free Acid: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of apalcillin sodium salt and its free acid form for research applications. This document outlines the key differences in their physicochemical properties, stability, and practical considerations for experimental design. Detailed experimental protocols and visualizations of the mechanism of action are also provided to assist researchers in making informed decisions for their studies.

Core Differences and Practical Implications

This compound, a broad-spectrum acylureidopenicillin, is a potent antibiotic that functions by inhibiting bacterial cell wall synthesis. In the research setting, the choice between the sodium salt and the free acid form can have significant implications for experimental setup and data interpretation. While the sodium salt is more commonly available and documented, understanding the properties of the free acid is crucial for specific applications.

Due to a scarcity of direct experimental data for this compound free acid, some of the information presented is based on the well-documented properties of the closely related ampicillin and the general chemical principles governing free acid and salt forms of penicillin antibiotics.

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for this compound sodium salt and provides estimates for the free acid form based on available information for similar compounds.

| Property | This compound Sodium Salt | This compound Free Acid (Estimated) |

| Molecular Formula | C₂₅H₂₂N₅NaO₆S | C₂₅H₂₃N₅O₆S |

| Molecular Weight | 547.52 g/mol | 525.54 g/mol |

| Water Solubility | Freely soluble | Sparingly soluble |

| Solubility in Organic Solvents | Soluble in DMSO and ethanol | More soluble in organic solvents than the sodium salt |

| pKa | Not directly applicable | ~2.5 (for the carboxylic acid group) |

| Physical Appearance | White to off-white powder | Crystalline solid |

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[1] This process is primarily mediated through the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[2][3] The inhibition of PBPs leads to a weakened cell wall and ultimately cell lysis.[2][3]

Signaling Pathway: Peptidoglycan Biosynthesis and Inhibition by this compound

The following diagram illustrates the key stages of peptidoglycan synthesis and the point of inhibition by this compound.

Caption: this compound inhibits the final transpeptidation step of peptidoglycan synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on standard antimicrobial susceptibility testing procedures and can be adapted for specific research needs.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.[4][5]

1. Preparation of this compound Stock Solution:

-

This compound Sodium Salt: Dissolve the powder in sterile deionized water or phosphate-buffered saline (PBS) to a concentration of 10 mg/mL.[6] Further dilute in the appropriate sterile broth for the assay.

-

This compound Free Acid: Dissolve the powder in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute to the final stock concentration with sterile deionized water or PBS. Ensure the final concentration of the organic solvent in the assay is minimal and does not affect bacterial growth.

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

2. Bacterial Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing sterile broth (e.g., Mueller-Hinton Broth).

-

Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in sterile broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

3. Assay Procedure (Broth Microdilution):

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in broth to achieve the desired concentration range.

-

Add 100 µL of the diluted bacterial inoculum to each well.

-

Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).

-

Incubate the plate at 37°C for 16-20 hours.

4. Data Analysis:

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

Experimental Workflow: MIC Assay

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cell-Based Assay for Intracellular Activity

This assay evaluates the ability of this compound to kill bacteria that have been internalized by host cells.

1. Cell Culture and Infection:

-

Seed eukaryotic cells (e.g., macrophages like J774A.1) in a 24-well plate and grow to confluence.

-

Opsonize the test bacteria with serum and add them to the cell monolayer at a specific multiplicity of infection (MOI).

-

Incubate for a sufficient time to allow for phagocytosis.

2. Antibiotic Treatment:

-

Wash the cells with sterile PBS to remove extracellular bacteria.

-

Add fresh culture medium containing this compound at various concentrations to the wells.

-

Include a control with no antibiotic.

-

Incubate for a defined period (e.g., 2, 6, 24 hours).

3. Quantification of Intracellular Bacteria:

-

At each time point, wash the cells with PBS.

-

Lyse the cells with a gentle detergent (e.g., Triton X-100) to release intracellular bacteria.

-

Perform serial dilutions of the lysate and plate on appropriate agar to determine the number of viable bacteria (CFU/mL).

4. Data Analysis:

-

Compare the number of intracellular bacteria in the this compound-treated wells to the untreated control to determine the intracellular killing efficacy.

Logical Relationship: Choosing the Right Form of this compound

The selection between this compound sodium salt and free acid depends on the specific requirements of the experiment.

Caption: Decision tree for selecting the appropriate form of this compound for research.

Conclusion

For most in vitro research applications requiring aqueous solubility, this compound sodium salt is the preferred and more practical choice. Its high water solubility and well-documented properties make it easy to work with in standard bacteriological media. The free acid form, while less common, may be advantageous in specific non-aqueous systems or when precise control over the ionic strength of the solution is critical. Researchers should carefully consider the experimental conditions and the inherent properties of each form to ensure reliable and reproducible results. When using the free acid form, it is imperative to perform solubility and stability tests under the specific experimental conditions to be employed.

References

- 1. ldh.la.gov [ldh.la.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Ampicillin? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 69-52-3 CAS MSDS (Ampicillin sodium) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Methodological & Application

Preparation of Apalcillin Stock Solution for Microbiological Applications

Application Note & Protocol

Introduction

Apalcillin is a broad-spectrum acylureidopenicillin antibiotic effective against a range of Gram-positive and Gram-negative bacteria. It functions by inhibiting the synthesis of the bacterial cell wall. In microbiological research, precise preparation of antibiotic stock solutions is critical for ensuring experimental reproducibility and accuracy in applications such as the selection of transformed microbial cells, determination of minimum inhibitory concentrations (MIC), and other susceptibility testing. This document provides a detailed protocol for the preparation, sterilization, storage, and quality control of this compound stock solutions.

This compound Properties

A summary of the key properties of this compound sodium salt is presented below. Researchers should always refer to the certificate of analysis provided by the supplier for lot-specific information.

| Property | Value |

| Chemical Name | This compound Sodium Salt |

| Molecular Formula | C₂₅H₂₂N₅NaO₆S |

| Molecular Weight | 547.5 g/mol |

| Appearance | White to slightly yellow crystalline powder |

| Solubility | Soluble in water and methanol. |

| Storage of Powder | 2-8°C, protected from light and moisture |

| Mechanism of Action | Inhibits bacterial cell wall synthesis. |

Experimental Protocol

This protocol outlines the steps for preparing a 100 mg/mL this compound stock solution. The concentration can be adjusted based on experimental needs.

Materials and Equipment

-

This compound sodium salt powder

-

Sterile, deionized, or Milli-Q water

-

Sterile conical tubes (15 mL or 50 mL)

-

Calibrated analytical balance

-

Sterile spatulas

-

Vortex mixer

-

Sterile syringe filters (0.22 µm pore size)

-

Sterile syringes

-

Sterile microcentrifuge tubes or cryovials for aliquoting

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Stock Solution Preparation (100 mg/mL)

-

Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.

-

Weighing: Tare a sterile conical tube on a calibrated analytical balance. Aseptically weigh the desired amount of this compound sodium salt powder. For example, for 10 mL of a 100 mg/mL stock solution, weigh 1.0 g of the powder.

-

Dissolution: Add a portion of the sterile water to the conical tube (e.g., 8 mL). Cap the tube securely and vortex until the powder is completely dissolved.

-

Volume Adjustment: Once dissolved, add sterile water to reach the final desired volume (e.g., 10 mL). Invert the tube several times to ensure a homogenous solution.

-

Sterilization: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip. Filter-sterilize the solution into a new sterile conical tube. Note: Do not autoclave this compound solutions, as heat will degrade the antibiotic.

-

Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. Store these aliquots at -20°C for long-term storage (up to 6 months). For short-term use, the stock solution can be stored at 2-8°C for up to one week. Avoid repeated freeze-thaw cycles.

Workflow for this compound Stock Solution Preparation

Caption: Workflow for the preparation of a sterile this compound stock solution.

Quality Control and Usage

-

Purity and Identity: Always use high-quality this compound sodium salt from a reputable supplier. The certificate of analysis should be reviewed for purity specifications.

-

Working Concentration: The final working concentration of this compound in culture media typically ranges from 20 to 100 µg/mL. This should be optimized for the specific microbial strain and experimental conditions.

-

Addition to Media: Add the this compound stock solution to autoclaved media after it has cooled to 45-50°C. Adding the antibiotic to hot media can cause its degradation.

-

Stability in Media: this compound, like other beta-lactam antibiotics, has limited stability in culture media at 37°C. For experiments longer than 24-48 hours, the media may need to be replenished with fresh antibiotic.

Safety Precautions

This compound is a penicillin-class antibiotic and can be a sensitizer. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Wear appropriate PPE, including gloves, a lab coat, and safety glasses. In case of contact with skin or eyes, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.